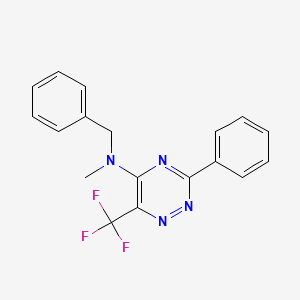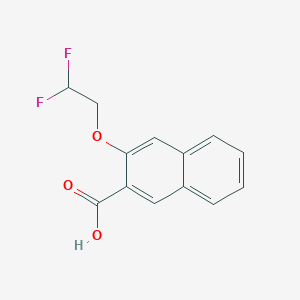![molecular formula C17H21N3O5 B2482894 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1775334-44-5](/img/structure/B2482894.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide” is an organic compound . It has a molecular weight of 228.20 and its molecular formula is C9H12N2O5 .
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane scaffolds, which are part of the structure of the compound, can be achieved through a one-step synthesis . This involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of this compound includes a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure also includes two dioxo groups and an oxa group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C–C coupling and the formation of a spiro scaffold . These reactions are highly regioselective .Applications De Recherche Scientifique
Protein Tyrosine Phosphatase 1B Inhibition
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide: has been investigated as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B can enhance insulin sensitivity and potentially benefit individuals with type 2 diabetes .
Selective TYK2/JAK1 Inhibition
Researchers have explored derivatives of this compound as selective inhibitors of TYK2 (tyrosine kinase 2) and JAK1 (Janus kinase 1). These kinases are involved in immune responses and inflammatory pathways. The discovery of superior derivatives suggests potential therapeutic applications in autoimmune diseases and inflammatory disorders .
Spirocyclic Scaffolds for Drug Design
The spirocyclic structure of this compound provides a unique scaffold for drug design. Medicinal chemists have used it as a starting point to explore new chemical entities with diverse pharmacological activities. By modifying the spirocyclic moiety, researchers aim to develop novel drugs for various indications .
Anticancer Potential
While specific studies on this compound’s anticancer properties are limited, its structural features make it an interesting candidate for further investigation. Researchers may explore its effects on cancer cell lines, tumor growth, and apoptosis pathways. The presence of the spirocyclic ring could contribute to selective interactions with cellular targets .
Neurological Disorders
Given the compound’s spirocyclic nature and potential interactions with neural receptors, it may have implications for neurological disorders. Further research could explore its effects on neurotransmitter systems, neuroprotection, or neuroinflammation .
Drug Delivery Systems
The presence of the methoxybenzyl group suggests potential applications in drug delivery. Researchers might investigate its use as a prodrug, where the benzyl moiety acts as a protective group that can be cleaved to release the active compound at the target site. Such strategies enhance drug specificity and reduce side effects .
Mécanisme D'action
Target of Action
The primary targets of this compound are the TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, making them important targets for therapeutic intervention.
Mode of Action
The compound shows excellent potency on TYK2/JAK1 kinases, exhibiting more than 23-fold selectivity for JAK2 . This suggests that the compound binds to these kinases and inhibits their activity, thereby modulating the signaling pathways they are involved in.
Biochemical Pathways
The inhibition of TYK2/JAK1 kinases affects the JAK-STAT signaling pathway , which is involved in many cellular processes, including cell growth, differentiation, and immune response . The downstream effects of this inhibition are likely to be broad and could include reduced inflammation and modulation of immune responses.
Result of Action
The compound has shown more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models . This suggests that the compound’s action results in a significant reduction in inflammation, which could be beneficial in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-13-4-2-12(3-5-13)10-18-14(21)11-20-15(22)17(19-16(20)23)6-8-25-9-7-17/h2-5H,6-11H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUCIOMDFCFDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)
![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)

amino}propanoate](/img/structure/B2482823.png)

![5-Methyl-7-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482825.png)
![N-(3,4-difluorophenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2482827.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)